molecular formula C16H27NO B609882 4-(Decylamino)Phenol CAS No. 23227-12-5

4-(Decylamino)Phenol

Cat. No. B609882
CAS RN: 23227-12-5
M. Wt: 249.39
InChI Key: XOAJCTZLSXGBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Decylaminophenol is an inhibitor of melanogenesis.

Scientific Research Applications

Improving Colorimetric Methods for Environmental and Biological Samples

Rhine et al. (1998) explored alternatives to phenol and salicylate in the Berthelot reaction for determining ammonium in soil extracts and water. They identified the sodium salt of 2-phenylphenol as a promising alternative, reducing interference by amino acids and eliminating interference by other organic N compounds. This advancement has implications for more accurate environmental and biological sampling (Rhine et al., 1998).

Novel Synthetic Pathways in Microbial Systems

Miao et al. (2015) developed a novel phenol synthetic pathway in Escherichia coli. By using 4-hydroxybenzoate decarboxylase, they converted 4-hydroxybenzoate to phenol, significantly increasing phenol production. This research opens pathways for fermentative production of phenol, a crucial compound in the chemical industry (Miao et al., 2015).

Catalytic Decarboxylation for Phenolic Compound Production

Magro et al. (2009) demonstrated the preparation of phenolic compounds through catalytic decarboxylation of hydroxybenzoic acids. They identified palladium complexes as highly effective catalysts, offering a new method for generating phenolic compounds, which are essential in numerous industrial applications (Magro et al., 2009).

Pharmaceutical Applications

Kryštof et al. (2006) explored 4-arylazo-3,5-diamino-1H-pyrazoles as ATP antagonists with potency against CDK2-cyclin E, leading to the identification of 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol as a potential cancer treatment. This compound showed promising results in reducing the proliferation of cancer cells, indicating its potential in pharmaceutical applications (Kryštof et al., 2006).

Biotechnological Applications

Aresta et al. (1998) reported the enzymatic synthesis of 4-OH-benzoic acid from phenol and CO2, marking the first biotechnological application of a Carboxylase enzyme. This innovation offers an environmentally friendly method for producing valuable compounds (Aresta et al., 1998).

properties

CAS RN

23227-12-5

Product Name

4-(Decylamino)Phenol

Molecular Formula

C16H27NO

Molecular Weight

249.39

IUPAC Name

4-Decylamino-phenol

InChI

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-17-15-10-12-16(18)13-11-15/h10-13,17-18H,2-9,14H2,1H3

InChI Key

XOAJCTZLSXGBHZ-UHFFFAOYSA-N

SMILES

OC1=CC=C(NCCCCCCCCCC)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

p-Decylaminophenol;  p Decylaminophenol;  pDAP;  p-DAP;  p DAP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Decylamino)Phenol
Reactant of Route 2
Reactant of Route 2
4-(Decylamino)Phenol
Reactant of Route 3
Reactant of Route 3
4-(Decylamino)Phenol
Reactant of Route 4
Reactant of Route 4
4-(Decylamino)Phenol
Reactant of Route 5
Reactant of Route 5
4-(Decylamino)Phenol
Reactant of Route 6
Reactant of Route 6
4-(Decylamino)Phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.